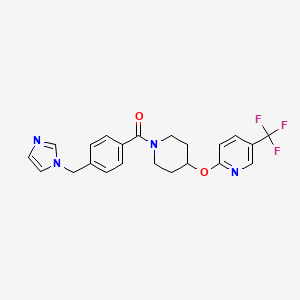

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including this compound, is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique

Optical Properties and Material Science Applications

One study describes the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their optical properties, including absorption and fluorescence spectra with notable Stokes' shift range. These properties suggest potential applications in developing luminescent materials for various technological uses (Volpi et al., 2017).

Synthetic Chemistry and Novel Reaction Methods

Research on the synthesis of ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate introduces novel tandem annulation reactions, showcasing advanced synthetic routes that could be applicable to the synthesis of complex molecules, including the compound (Yan-qing Ge et al., 2011).

Another study presents a new method for preparing (2-aminopyridin-4-yl)methanol, highlighting innovative approaches to synthesizing bicyclic imidazo[1,2-a]pyridine structures. This research could provide valuable insights into synthesizing related compounds (Lifshits et al., 2015).

Pharmacological Applications

The synthesis and evaluation of new derivatives with antimicrobial and antioxidant activities illustrate the potential pharmaceutical applications of related compounds. These studies highlight the relevance of such compounds in developing new therapeutic agents (Bassyouni et al., 2012).

Mécanisme D'action

Target of Action

Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the biological activity .

Mode of Action

The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives may act by inhibiting key enzymes in bacterial cell wall synthesis, while others may act as antagonists for certain receptors .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may interfere with the synthesis of key biomolecules in bacteria, leading to their antibacterial activity .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary depending on their specific structure. Some may be well absorbed and extensively metabolized, while others may be poorly absorbed and excreted largely unchanged .

Result of Action

The result of the action of imidazole derivatives can include the inhibition of bacterial growth, reduction of inflammation, or the killing of certain parasites, among other effects .

Action Environment

The action of imidazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c23-22(24,25)18-5-6-20(27-13-18)31-19-7-10-29(11-8-19)21(30)17-3-1-16(2-4-17)14-28-12-9-26-15-28/h1-6,9,12-13,15,19H,7-8,10-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOJGJLIVUEXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2974381.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)

![2-(4-Fluorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2974391.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)

![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)

![N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2974401.png)